Cytotoxicity Profile: BrU Demonstrates Superior Short-Term Viability vs. 4sU and EU
5-Bromouridine (BrU) exhibits significantly lower cytotoxicity compared to the widely used uridine analogs 4-thiouridine (4sU) and 5-ethynyluridine (EU) under short-term labeling conditions. BrU is considered less toxic to cells and induces minimal effects on cell viability during brief incubation periods, in contrast to 4sU and EU, which can cause detectable growth inhibition even with short-term exposure . Furthermore, 4sU labeling has been shown to introduce base changes in RNA during analysis, an artifact not associated with BrU incorporation . This favorable toxicity profile makes BrU particularly suitable for experiments requiring preservation of physiological transcriptional dynamics. However, this reduced cytotoxicity comes with a trade-off in labeling kinetics: BrU requires approximately 24 hours for effective RNA incorporation, whereas 4sU achieves sufficient labeling within approximately 1 hour [1].
| Evidence Dimension | Relative cytotoxicity and labeling artifact risk |
|---|---|
| Target Compound Data | Less toxic than 4sU and EU under short-term conditions; no reported RNA base changes during analysis |
| Comparator Or Baseline | 4sU and EU: higher cytotoxicity with short-term exposure; 4sU introduces base changes |
| Quantified Difference | Not numerically quantified (qualitative class-level ranking) |
| Conditions | Mammalian cell culture, short-term (1-24 h) RNA labeling experiments |
Why This Matters
Select BrU when cell viability and transcriptional integrity must be preserved during RNA labeling; select 4sU when rapid labeling kinetics (≤1 h) are essential and toxicity can be tolerated.
- [1] Tani H, Akimitsu N. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling. RNA Biol. 2012;9(10):1233-1238. View Source
